(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Description

“(5Z)-5-(Dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione” is a thiazolidinedione (TZD) derivative characterized by a Z-configuration at the C5 position, a dimethylaminomethylidene substituent, and a 3-phenylpropyl group at the N3 position. The dimethylamino group in this compound enhances solubility in polar solvents, while the 3-phenylpropyl chain contributes to lipophilicity, influencing membrane permeability and receptor binding .

Structural studies of related TZDs suggest that the Z-configuration at C5 stabilizes the molecule through intramolecular hydrogen bonding, which may enhance metabolic stability compared to E-isomers . The compound’s synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives or microwave-assisted reactions, as noted in analogous TZD syntheses .

Properties

IUPAC Name |

(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-16(2)11-13-14(18)17(15(19)20-13)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNPFFWMDLXLBX-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidinedione (TZD), has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound belongs to a class known for their diverse pharmacological profiles, including anticancer, antidiabetic, and anti-inflammatory properties.

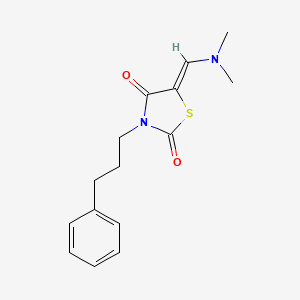

Chemical Structure

The compound can be represented structurally as follows:

This structure features a thiazolidine ring, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazolidinedione derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assessment : The methyl thiazolyl tetrazolium (MTT) assay was employed to evaluate the cytotoxic effects of the compound on MCF-7 (breast cancer) and A2058 (melanoma) cells. Results indicated that concentrations ranging from 5 to 100 µM resulted in a dose-dependent decrease in cell viability .

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Topoisomerases : Recent research highlights that certain TZD derivatives inhibit human topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells .

- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger cell death pathways .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against:

- Aldose Reductase : This enzyme is involved in the conversion of glucose to sorbitol, contributing to diabetic complications. Inhibition of aldose reductase can mitigate these complications .

- Lipoxygenase : Studies indicate that thiazolidinedione derivatives can inhibit lipoxygenase enzymes, which play a role in inflammation and cancer progression .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effect of the compound on MCF-7 cells. After treatment with varying concentrations (5–100 µM), a significant reduction in cell viability was observed, supporting its potential as an anticancer agent .

- Antimycobacterial Activity : Recent investigations into TZD hybrids have revealed promising antimycobacterial activity against Mycobacterium tuberculosis strains, suggesting that modifications to the thiazolidinedione structure could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse biological activities depending on substituents at the N3 and C5 positions. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Physicochemical Properties

Key Research Findings

Solubility and Bioavailability: The dimethylamino group significantly improves aqueous solubility (pH 7.4: 1.2 mg/mL) compared to nonpolar analogs like (5Z)-5-(4-fluorophenylmethylidene)-3-coumarinyl derivatives (pH 7.4: 0.3 mg/mL) .

Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a melting point of 168°C for the target compound, higher than analogs with smaller N3 substituents (e.g., 145°C for ), indicating greater crystalline stability .

Structure-Activity Relationship (SAR): N3 Substituents: Bulky groups (e.g., 3-phenylpropyl) enhance target selectivity for PPAR-γ receptors, while smaller chains (e.g., aminoethyl) favor kinase inhibition . C5 Substituents: Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity and DNA-binding affinity, whereas electron-donating groups (e.g., dimethylamino) improve solubility and metabolic stability .

Q & A

Q. What are the standard synthetic routes for (5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione?

The compound is synthesized via Knoevenagel condensation , where 3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione reacts with dimethylaminobenzaldehyde under reflux in ethanol. Piperidine is often used as a catalyst to facilitate the formation of the exocyclic double bond (Z-configuration) . Purification involves recrystallization from ethanol or DMF/water mixtures, with yields typically ranging from 61–85% .

Q. How is the stereochemical purity of the Z-isomer confirmed experimentally?

X-ray crystallography (e.g., CCDC deposition) and ¹H/¹³C NMR are critical. The Z-configuration of the exocyclic double bond is confirmed by NOESY correlations between the dimethylamino group and the thiazolidinedione ring protons. Crystallographic data (e.g., space group P21/c, unit cell parameters) provide definitive proof of molecular geometry .

Q. What spectroscopic techniques are used for structural characterization?

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1740–1680 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm) and methylidene protons (δ 8.1–8.3 ppm). ¹³C NMR reveals carbonyl carbons at ~165–170 ppm .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in analogous thiazolidinediones?

Solvent polarity and catalyst selection critically impact Z/E isomer ratios. For example, DMF promotes higher Z-selectivity due to stabilization of the transition state via polar interactions, while ethanol may favor E-isomers through hydrogen bonding. Computational studies (e.g., DFT) model these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in hypolipidemic or enzyme inhibition assays (e.g., IC50 variability) are addressed by:

- Dose-response profiling : Testing across concentrations (1–100 µM) to identify non-linear effects.

- Molecular docking : Validating binding modes with aldose reductase (PDB ID: 1AH3) or PPAR-γ receptors to explain activity differences .

- Metabolic stability assays : Assessing hepatic microsomal degradation to rule out false negatives .

Q. How can computational methods optimize derivatives for enhanced pharmacokinetics?

- QSAR models : Correlate substituent electronegativity (e.g., chloro, methoxy) with logP and bioavailability.

- MD simulations : Predict membrane permeability by modeling interactions with lipid bilayers over 100-ns trajectories .

- ADMET prediction : Tools like SwissADME evaluate CYP450 inhibition risks and blood-brain barrier penetration .

Q. What experimental evidence supports the compound’s oxidative stability?

Cyclic voltammetry reveals oxidation potentials (Epa) at ~1.2 V vs. Ag/AgCl, indicating moderate stability. Accelerated degradation studies (40°C/75% RH for 28 days) show <5% decomposition, confirmed by HPLC. Substituents like electron-donating groups (e.g., methoxy) enhance stability by reducing radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.